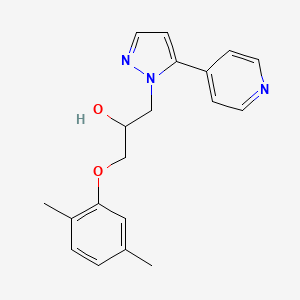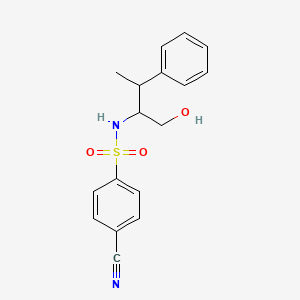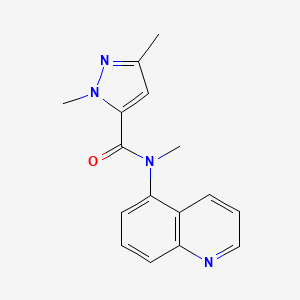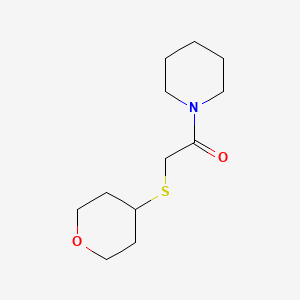![molecular formula C18H16N4O2 B7630982 N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic properties. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. This inhibition may lead to the suppression of tumor growth and the protection of neuronal cells against oxidative stress.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways, which may contribute to its antitumor activity. In neuronal cells, N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been found to have a protective effect against oxidative stress, which is thought to be due to its ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide in lab experiments is its potential therapeutic properties. Its ability to induce apoptosis in cancer cells and protect neuronal cells against oxidative stress make it a promising candidate for the development of new drugs. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide. One area of focus could be on optimizing its use as a potential anticancer drug. Another area of focus could be on further elucidating its mechanism of action, which would help to optimize its use in lab experiments. Additionally, research could be conducted on the potential neuroprotective properties of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2-methoxyphenyl)-1-(pyridin-2-yl)ethanone. This intermediate is then reacted with pyrazine-2-carboxylic acid and triethylamine to yield N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide exhibited antitumor activity in vitro against several different cancer cell lines, including lung, breast, and colon cancer cells. Another study found that N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide had a protective effect against oxidative stress in neuronal cells, suggesting that it may have neuroprotective properties.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-16-8-3-2-6-13(16)17(14-7-4-5-9-20-14)22-18(23)15-12-19-10-11-21-15/h2-12,17H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXXKSPAJIMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)

![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)
![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
